molecular formula C16H13ClN2O3 B2720173 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one CAS No. 946363-26-4

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

Cat. No. B2720173
CAS RN: 946363-26-4
M. Wt: 316.74
InChI Key: MTLXLLQFYPAOFW-UHFFFAOYSA-N
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Description

The compound “4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the use of 4-Chlorophenoxyacetyl chloride, which is used in the preparation of substituted acetophenone derivatives . A method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone, which might be related to the compound , involves reactions of two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether, and then acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like 4-Chlorophenoxyacetyl chloride have been studied. It was used in the preparation of substituted acetophenone derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Chlorophenoxyacetyl Chloride have been analyzed. It has a molecular weight of 205.04, a refractive index of 1.5486, a boiling point of 142 °C/17 mmHg, a melting point of 18.8 °C, and a density of 1.314 g/mL at 25 °C .

Scientific Research Applications

Antimicrobial and Antituberculosis Agents

Research has demonstrated the synthesis and evaluation of quinoxaline derivatives, including those related to 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one, for their antimicrobial and antituberculosis properties. These compounds have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis. The study by Jaso et al. (2003) highlights the synthesis of 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives, which exhibited good antitubercular activity with low cytotoxicity, positioning them as valid leads for further research in antimicrobial applications Jaso, Zarranz, Aldana, & Monge, 2003.

Corrosion Inhibitors

Quinoxalines have also been studied for their potential as corrosion inhibitors. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of some quinoxaline compounds, including derivatives of 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one, as corrosion inhibitors for copper in nitric acid. This research offers insights into the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors, laying the groundwork for their application in protecting metals from corrosion Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014.

Environmental Degradation Studies

The degradation of environmental pollutants is another area where related compounds have shown applicability. For instance, the study on the enhanced degradation of 2,4-dichlorophenoxyacetic acid by pre-magnetization Fe-C activated persulfate reveals the potential of quinoxaline derivatives in environmental remediation efforts. This research underscores the role of such compounds in improving the degradation and dechlorination of persistent herbicides, thus contributing to the development of more efficient and sustainable environmental clean-up technologies Li, Zhou, & Pan, 2018.

Safety and Hazards

The safety data sheet for similar compounds like 4-Chlorophenoxyacetyl Chloride indicates that it is corrosive and can cause severe skin burns and eye damage. It may also be corrosive to metals .

properties

IUPAC Name

4-[2-(4-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTLXLLQFYPAOFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

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